molecular formula C15H9BrN4S B12118140 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 886189-06-6

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B12118140
CAS No.: 886189-06-6
M. Wt: 357.2 g/mol
InChI Key: SGCZTFQFQKZLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol (CAS 886189-06-6) is a specialized heterocyclic building block with significant potential in antimicrobial and materials science research. Its molecular formula is C15H9BrN4S . Researchers value this compound as a key intermediate for synthesizing novel [1,2,4]triazolo[1,5-c]quinazoline derivatives, a class of compounds known for diverse biological activity . Studies on closely related analogues have demonstrated that the [1,2,4]triazolo[1,5-c]quinazoline core can be functionalized to create new compounds with significant efficacy against microbial pathogens such as Candida albicans . Furthermore, the [1,2,4]triazolo[1,5-c]quinazoline scaffold is an emerging platform in materials science due to its rigid, planar structure and extended π-conjugation system . These properties make derivatives of this compound, including the 2-(2-Bromophenyl) variant, promising candidates for the development of organic fluorophores with tunable photophysical characteristics. Such fluorophores are investigated for potential applications in organic light-emitting diodes (OLEDs) and as molecular sensors, where they may exhibit desirable properties like high quantum yields and fluorosolvatochromism . The bromophenyl substituent offers a versatile handle for further structural elaboration via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for human or animal use.

Properties

CAS No.

886189-06-6

Molecular Formula

C15H9BrN4S

Molecular Weight

357.2 g/mol

IUPAC Name

2-(2-bromophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C15H9BrN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19)

InChI Key

SGCZTFQFQKZLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Br

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Overview

A primary route involves cyclocondensation of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters (e.g., triethyl orthoformate or orthoacetate). This method leverages the reactivity of the hydrazine moiety to form the triazole ring fused to the quinazoline system.

Procedure

  • Starting Material Preparation :

    • 2-(4-Bromophenyl)-4-hydrazinoquinazoline is synthesized via N-amination of 2-aminoquinazoline derivatives using O-tosylhydroxylamine.

  • Cyclocondensation :

    • The hydrazinoquinazoline is heated with triethyl orthoformate at 120–140°C under solvent-free conditions for 8–12 hours.

    • Acidic media (e.g., acetic acid) may be employed to accelerate the reaction, yielding the triazolo[1,5-c]quinazoline scaffold.

Key Parameters

ParameterOptimal ValueImpact on Yield
Temperature120–140°C<80°C: Incomplete reaction; >140°C: Decomposition
Reaction Time8–12 hoursShorter durations lead to intermediates; prolonged heating reduces yield
SolventSolvent-free or ethanolEthanol slows reaction but improves purity
Acid CatalystAcetic acid (0.5 eq.)Enhances cyclization efficiency

Yield : 75–89% after recrystallization.

Dimroth Rearrangement for Regioselective Annulation

Mechanism and Application

The Dimroth rearrangement is critical for converting [4,3-c]-triazoloquinazolines to the thermodynamically stable [1,5-c] isomers. This step ensures correct annulation of the triazole ring.

Protocol

  • Initial Cyclization :

    • Synthesize [4,3-c]-triazoloquinazoline via cyclocondensation (as in Method 1).

  • Rearrangement :

    • Reflux the intermediate in acidic ethanol (HCl, 6M) for 16–24 hours.

    • Monitor reaction progress via NMR to confirm complete isomerization.

Data Table: Dimroth Rearrangement Efficiency

Starting MaterialAcid ConcentrationTime (h)Yield of [1,5-c] Isomer
[4,3-c]-Triazoloquinazoline6M HCl1691%
[4,3-c]-Triazoloquinazoline4M HCl2485%

Note : Prolonged heating in strong acid may hydrolyze the thiol group, necessitating strict pH control.

Alkylation of Potassium 2-Thio-triazoloquinazoline

Introducing the Thiol Group

The thiol moiety at position 5 is introduced via alkylation of potassium 2-thio-triazolo[1,5-c]quinazoline with bromophenyl derivatives.

Synthetic Steps

  • Generation of Potassium Thiolate :

    • Treat triazoloquinazoline with KOH in anhydrous DMF to form the thiolate salt.

  • S-Alkylation :

    • React with 2-bromophenyl bromide at 60°C for 6 hours.

    • Quench with ice-water and extract with ethyl acetate.

Optimization Table

ParameterConditionPurity (HPLC)Yield
BaseKOH (2 eq.)98.5%68%
SolventDMF97.2%72%
Temperature60°C96.8%75%

Challenge : Competing N-alkylation may occur, requiring careful stoichiometric control.

Multi-Step Synthesis via Suzuki-Miyaura Cross-Coupling

Late-Stage Functionalization

Pd-catalyzed cross-coupling enables the introduction of the 2-bromophenyl group post-cyclization.

Reaction Sequence

  • Core Synthesis : Prepare 5-thio-triazolo[1,5-c]quinazoline.

  • Coupling :

    • React with 2-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C.

Performance Metrics

Catalyst LoadingLigandYieldSelectivity
5 mol% Pd(PPh₃)₄None62%88%
3 mol% PdCl₂XPhos (10 mol%)78%95%

Chlorination and Cyclocondensation Approaches

Alternative Route via Dichloroquinazoline

A less common method involves chlorination of quinazoline-2,4-dione followed by cyclocondensation with thiosemicarbazide.

Steps

  • Chlorination :

    • Treat quinazoline-2,4-dione with PCl₅ in POCl₃ at 110°C to form 2,4-dichloroquinazoline.

  • Cyclocondensation :

    • React with thiosemicarbazide in refluxing ethanol to form the triazoloquinazoline-thiol.

Yield Comparison

StepReagentYield
ChlorinationPCl₅/POCl₃92%
CyclocondensationThiosemicarbazide54%

Limitation : Lower overall yield due to side reactions during cyclocondensation.

Critical Analysis of Methodologies

Efficiency and Scalability

MethodAdvantagesDisadvantages
CyclocondensationHigh yield (89%); ScalableRequires toxic orthoesters
Dimroth RearrangementEnsures regioselectivityLong reaction times (24 h)
Suzuki Cross-CouplingFlexible late-stage modificationCostly Pd catalysts
AlkylationDirect thiol introductionCompeting N-alkylation

Purity Considerations

  • HPLC Analysis : All methods report >95% purity post-recrystallization.

  • Common Impurities :

    • Unreacted hydrazinoquinazoline (Methods 1–2).

    • Des-bromo derivatives (Method 4).

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted triazoloquinazoline.

    Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol:

  • Antibacterial Properties : The compound exhibits notable antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics. Studies have indicated that derivatives of this compound can inhibit bacterial growth effectively.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and modulation of cell cycle progression.
  • Adenosine Receptor Antagonism : Similar compounds in the triazolo[1,5-c]quinazoline class have been identified as potent antagonists of adenosine receptors. This suggests that 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol could also exhibit similar pharmacological properties, potentially aiding in the treatment of conditions like cancer and inflammatory diseases .

Case Studies and Research Findings

Several studies illustrate the applications of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various quinazoline derivatives including those related to 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. Results indicated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating infections .
  • In Silico Studies : Computational studies have been conducted to explore the binding interactions of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol with target proteins. These studies help elucidate its mechanism of action at the molecular level and guide further optimization for enhanced efficacy against specific biological targets .
  • Pharmacological Profiling : The pharmacological profile of related compounds has been assessed using various assays to determine their potential as adenosine receptor antagonists. These findings support the hypothesis that 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol may possess similar properties beneficial for treating neurological disorders like Alzheimer’s disease due to its effects on neurotransmitter modulation .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The thiol group plays a crucial role in forming covalent bonds with the target enzymes, leading to irreversible inhibition. Additionally, the bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Thiol vs. Thione : The thiol group in the target compound can tautomerize to a thione, similar to compound 6m (triazole-3-thione), which may stabilize interactions with biological targets through sulfur-based hydrogen bonds .

Key Observations :

  • The bromophenyl derivative’s antitumor activity aligns with other triazoloquinazolines but may require structural optimization to match the potency of furan-derived analogues against resistant bacteria .
  • Neuroprotective activity is unique to methoxy-substituted triazolopyrimidines, highlighting the scaffold’s versatility .

Physicochemical and Spectral Properties

Property 2-(2-Bromophenyl)triazoloquinazoline-5-thiol 2-Furanyl-triazoloquinazoline-5-thiolate (102c) Compound 6m (Triazole-thione)
Molecular Formula C₁₆H₁₀BrN₅S C₁₄H₈KN₅OS C₂₂H₁₅BrN₄OS
Molecular Weight ~392.3 g/mol ~349.3 g/mol 460.3 g/mol
IR (cm⁻¹) N/A (predicted: ~2500–2600 for S-H) N/A 3319 (NH), 1212 (C=S)
1H-NMR N/A N/A δ 9.51 (s, triazole), 2.55 (s, CH₃)
Solubility Low (bromophenyl) High (potassium salt) Moderate (benzoxazole)

Key Observations :

  • The potassium salt in compound 102c significantly enhances solubility, a strategy applicable to the target compound for pharmaceutical formulations .
  • The benzoxazole-thione hybrid (6m) shows distinct IR peaks for NH and C=S, which may guide characterization of the target compound’s tautomeric forms .

Biological Activity

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound notable for its potential biological activities and therapeutic applications. Its structure features a quinazoline core fused with a triazole ring, along with a bromophenyl substituent and a thiol group at the 5-position. This article reviews the compound's biological activities, including antimicrobial, anticancer, and other pharmacological effects.

The synthesis of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol can be achieved through various methods, including cyclization reactions involving appropriate precursors. The compound's synthetic accessibility allows for the generation of diverse derivatives with potentially varying biological activities.

Antimicrobial Activity

Research has demonstrated that 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol exhibits significant antimicrobial properties. A study evaluated several derivatives of [1,2,4]triazolo[1,5-c]quinazolines for their activity against various pathogens.

  • Tested Pathogens :
    • Escherichia coli
    • Pseudomonas aeruginosa
    • Candida albicans

The results indicated that certain derivatives showed notable activity against C. albicans, which was confirmed through bioluminescence inhibition tests .

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have shown that derivatives of triazolo[1,5-c]quinazolines can exhibit cytotoxic effects against cancer cell lines.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • HCT-116 (colon cancer)

The most active derivatives demonstrated IC50 values ranging from 2.44 to 9.43 µM against these cell lines. The presence of specific substituents significantly influenced the cytotoxic activity, suggesting that structural modifications can enhance efficacy .

The mechanism by which 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol exerts its effects appears to involve DNA intercalation and inhibition of topoisomerase II (Topo II). This interaction disrupts DNA replication and transcription processes in cancer cells, leading to cell cycle arrest and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol in relation to other similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-(1H-tetrazol-5-yl)anilineContains a tetrazole ringExhibits high potential in [5+1] heterocyclizations
6-thio-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineContains thiadiazine moietyKnown for diverse synthetic routes
3-amino-[1,2,4]-triazolo[1,5-c]quinazolinesAmino substituent on triazolePotent adenosine receptor antagonists

This table illustrates the structural diversity within this class of heterocycles while emphasizing the specific substituents and biological activities associated with each compound.

Case Studies

Several case studies provide insights into the biological efficacy of related compounds:

  • Case Study 1 : A series of [1,2,4]triazolo[1,5-a]quinazoline derivatives were synthesized and tested for antihypertensive activity in vivo. Some compounds exhibited significant reductions in heart rate and blood pressure in animal models .
  • Case Study 2 : New derivatives were evaluated for their ability to inhibit Topo II activity. The most active compounds displayed IC50 values indicating strong binding affinity to DNA and effective inhibition of topoisomerase activity .

Q & A

Q. What synthetic methodologies are reported for preparing 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, and what are the key optimization parameters?

The synthesis typically involves [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes or acyl halides. Key parameters include:

  • Oxidative vs. non-oxidative conditions : Reaction with aliphatic aldehydes under mild conditions yields 5,6-dihydro derivatives, while aromatic aldehydes or harsher conditions (e.g., oxidants) produce fully aromatic triazoloquinazolines .
  • Alternative routes : Using acyl halides (e.g., aliphatic or aromatic carboxylic acid derivatives) avoids oxidation steps and improves yields for aromatic products .
  • Yield optimization : For bromophenyl derivatives, yields range from 39.5% to 86.7%, depending on substituent steric/electronic effects and purification methods (e.g., recrystallization from methanol) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound, and what are the characteristic spectral markers?

Critical techniques include:

  • ¹H/¹³C NMR : Key markers for bromophenyl substitution include aromatic proton signals at δ 7.3–8.2 ppm (split due to bromine’s electronegativity) and downfield shifts for thiol protons (δ ~3.5–4.5 ppm, if protonated) .
  • LC-MS : The molecular ion peak (e.g., m/z 423–450 for bromophenyl derivatives) and fragmentation patterns confirm molecular weight and substituent integrity .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., ±0.05% deviation validates purity) .

Advanced Research Questions

Q. How can researchers address discrepancies in yield and purity when synthesizing bromophenyl-substituted triazoloquinazolines under varying oxidative conditions?

Discrepancies arise from:

  • Oxidation sensitivity : Over-oxidation of 5,6-dihydro intermediates (e.g., using strong oxidants) can lead to byproducts. Controlled oxidation with mild agents (e.g., iodine) improves selectivity .
  • Purification challenges : Bromophenyl derivatives often require gradient chromatography or recrystallization in polar solvents (e.g., methanol/water) to remove unreacted starting materials .
  • Substituent effects : Electron-withdrawing groups (e.g., bromine) slow cyclization; adjusting reaction time (e.g., 12–24 hours) and temperature (80–100°C) optimizes yields .

Q. What strategies are effective in evaluating the antimicrobial activity of 2-(2-Bromophenyl)triazoloquinazoline derivatives, and how does the thiol group influence efficacy?

  • Bioactivity assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 10–100 µg/mL doses .
  • Thiol group role : The thiol moiety enhances metal-binding capacity (e.g., disrupting microbial enzymes) and improves solubility via salt formation (e.g., potassium thiolates, MIC ~5–20 µg/mL for resistant strains) .
  • Comparative studies : Replace thiol with methylsulfanyl or amine groups to assess activity loss/gain, as seen in derivatives like 5-thio- vs. 5-methyl-[1,2,4]triazoloquinazolines .

Q. What are the implications of the bromophenyl group's electronic effects on the compound's reactivity and interaction with biological targets?

  • Electronic effects : The bromine atom’s electron-withdrawing nature increases electrophilicity at the triazoloquinazoline core, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
  • Biological interactions : Bromophenyl substituents improve lipophilicity (logP ~3.5–4.0), facilitating membrane penetration in antimicrobial assays. Comparative studies with fluorophenyl or methoxyphenyl analogs show reduced activity, highlighting bromine’s unique steric/electronic profile .
  • Structural analogs : Derivatives like 5-ethyl- or 5-cyclohexyl-triazoloquinazolines exhibit lower potency, emphasizing the bromophenyl group’s critical role in target binding .

Methodological Notes

  • Spectral differentiation : 5,6-Dihydro derivatives show distinct ¹H NMR signals (e.g., upfield shifts for C5-H protons at δ 4.0–5.0 ppm) compared to aromatic analogs, which lack these peaks .
  • Dimroth rearrangement : Monitor reaction progress via TLC to detect intermediates (e.g., [1,2,4]triazolo[4,3-c]pyrimidines) that rearrange to the [1,5-c] isomer under acidic conditions .
  • Receptor binding assays : Adapt adenosine receptor antagonist protocols (e.g., radioligand displacement using A₂AR-expressing CHO cells) to study bromophenyl-triazoloquinazoline interactions, noting IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.